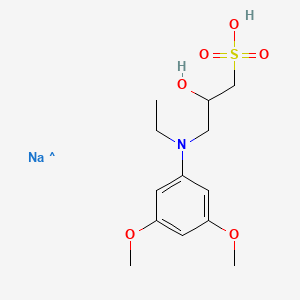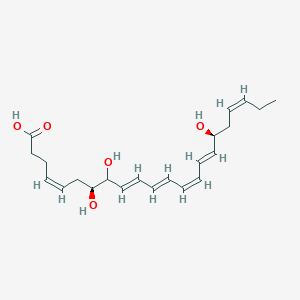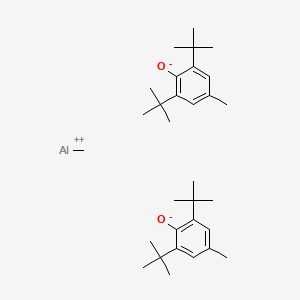
5-Bromo-3-chloro-2-hydroxypyridine
Übersicht
Beschreibung
5-Bromo-3-chloro-2-hydroxypyridine, also known as 5-bromo-3-chloro-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C5H3BrClNO . It is used in various chemical reactions and has a molecular weight of 208.439 Da .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-Hydroxypyridine has been studied using DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Wissenschaftliche Forschungsanwendungen
Specific Application: Bromodomain Inhibitors
- Summary of the Application: 3-Bromo-2-hydroxypyridine, a similar compound to 5-Bromo-3-chloro-2-hydroxypyridine, has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression. Inhibiting these domains can potentially regulate gene expression, offering a new approach to drug discovery.
General Use 5-Bromo-3-chloro-2-hydroxypyridine is an organic compound used in scientific research . It’s often used as an active pharmaceutical intermediate .
Specific Application: Bromodomain Inhibitors
- Summary of the Application: 3-Bromo-2-hydroxypyridine, a similar compound to 5-Bromo-3-chloro-2-hydroxypyridine, has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression. Inhibiting these domains can potentially regulate gene expression, offering a new approach to drug discovery.
- Methods of Application/Experimental Procedures: The molecular structures of 3-bromo-2-Hydroxypyridine molecules were optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
General Use 5-Bromo-3-chloro-2-hydroxypyridine is an organic compound used in scientific research . It’s often used as an active pharmaceutical intermediate .
Specific Application: Bromodomain Inhibitors
- Summary of the Application: 3-Bromo-2-hydroxypyridine, a similar compound to 5-Bromo-3-chloro-2-hydroxypyridine, has been studied as a potential bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression. Inhibiting these domains can potentially regulate gene expression, offering a new approach to drug discovery.
- Methods of Application/Experimental Procedures: The molecular structures of 3-bromo-2-Hydroxypyridine molecules were optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
- Results/Outcomes: The study provided a detailed understanding of the molecular structure, spectral analysis, and physicochemical properties of 3-bromo-2-Hydroxypyridine . This information can be useful in the development of new bromodomain inhibitors.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWYUROVLMVBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973794 | |
| Record name | 5-Bromo-3-chloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-hydroxypyridine | |
CAS RN |
58236-70-7 | |
| Record name | 5-Bromo-3-chloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















